BenchChemオンラインストアへようこそ!

O-(3-Hexyl) Dabigatran-d3 Ethyl Ester

LC-MS/MS Stable Isotope Dilution Impurity Quantification

O-(3-Hexyl) Dabigatran-d3 Ethyl Ester (CAS 1610758-22-9) is a stable-isotope-labeled analog of Dabigatran Impurity G, a key process-related impurity of the oral thrombin inhibitor prodrug dabigatran etexilate. Bearing three deuterium atoms at the N-methyl position of the benzimidazole moiety, this compound has a molecular formula of C₃₄H₃₈D₃N₇O₅ and a molecular weight of 630.75 g/mol.

Molecular Formula C₃₄H₃₈D₃N₇O₅
Molecular Weight 630.75
Cat. No. B1160648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(3-Hexyl) Dabigatran-d3 Ethyl Ester
SynonymsN-[[2-[[[4-[[[(1-Ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine-d3 Ethyl Ester;  Dabigatran Impurity G-d3; 
Molecular FormulaC₃₄H₃₈D₃N₇O₅
Molecular Weight630.75
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(3-Hexyl) Dabigatran-d3 Ethyl Ester: Deuterated Impurity G Reference Standard for Dabigatran Bioanalytical & QC Workflows


O-(3-Hexyl) Dabigatran-d3 Ethyl Ester (CAS 1610758-22-9) is a stable-isotope-labeled analog of Dabigatran Impurity G, a key process-related impurity of the oral thrombin inhibitor prodrug dabigatran etexilate . Bearing three deuterium atoms at the N-methyl position of the benzimidazole moiety, this compound has a molecular formula of C₃₄H₃₈D₃N₇O₅ and a molecular weight of 630.75 g/mol . It is purpose-built as a liquid chromatography-tandem mass spectrometry (LC-MS/MS) internal standard (IS) for the selective, accurate quantification of the non-deuterated O-(3-Hexyl) Dabigatran Ethyl Ester impurity in active pharmaceutical ingredient (API), finished dosage forms, and biological matrices .

Why O-(3-Hexyl) Dabigatran-d3 Ethyl Ester Cannot Be Replaced by Simple Dabigatran-d3 or Other Impurity IS in Regulated Bioanalysis


In isotope-dilution LC-MS/MS, the internal standard must co-elute with and ionize identically to the target analyte to correct for matrix effects, recovery losses, and instrument drift . Simple Dabigatran-d3 (MW 502.60 g/mol) differs from O-(3-Hexyl) Dabigatran Ethyl Ester (MW 627.73 g/mol) by approximately 125 Da and by a complete O-(3-hexyl) carbamate side chain; consequently, it exhibits a different chromatographic retention time, a distinct multiple reaction monitoring (MRM) transition, and divergent ionization efficiency in electrospray ionization (ESI) . Using the incorrect IS introduces systematic quantification bias that can cause impurity levels to be over- or under-reported, directly compromising Abbreviated New Drug Application (ANDA) comparability assessments and ICH Q3A/Q3B compliance . Only a stable-isotope-labeled analog of the exact impurity structure—such as O-(3-Hexyl) Dabigatran-d3 Ethyl Ester—provides the matched physicochemical behavior essential for validated impurity methods.

O-(3-Hexyl) Dabigatran-d3 Ethyl Ester: Quantitative Differentiation Evidence Against Closest Analogs


Evidence 1: +3.02 Da Mass Shift Versus Non-Deuterated O-(3-Hexyl) Dabigatran Ethyl Ester Enables Baseline-Resolved MS Detection

The replacement of three hydrogen atoms with deuterium at the N-methyl position of the benzimidazole ring increases the molecular mass from 627.73 g/mol (C₃₄H₄₁N₇O₅, non-deuterated form) to 630.75 g/mol (C₃₄H₃₈D₃N₇O₅, deuterated form), yielding a mass shift of +3.02 Da . This mass increment is sufficient to move the internal standard signal outside the natural-abundance M+1 (¹³C) and M+2 (¹³C₂/³⁴S) isotope envelope of the analyte, thereby minimizing isotopic cross-talk between analyte and IS channels—a recognized source of quantification error when fewer than three deuterium labels are employed . In an LC-MS/MS impurity method operating in scheduled MRM mode, this mass separation permits independent integration of analyte (Q1 m/z 628.3 → product ion) and IS (Q1 m/z 631.3 → product ion) signals without mutual interference.

LC-MS/MS Stable Isotope Dilution Impurity Quantification Mass Shift

Evidence 2: Structural Specificity for Dabigatran Impurity G (O-3-Hexyl Substitution) Distinguishes It from Impurity D-d3 and Impurity E-d3 Standards

The O-(3-hexyl) carbamate side chain defines this compound as the deuterated analog of Dabigatran Impurity G (also designated Impurity E/D in various pharmacopoeial and manufacturer nomenclatures) . This distinguishes it from O-Butyl Dabigatran-d3 Ethyl Ester (Impurity D-d3, MW 602.70 g/mol, C₃₂H₃₆D₃N₇O₅) and O-(2-Heptyl) Dabigatran-d3 Ethyl Ester (Impurity E-d3, MW 644.78 g/mol, C₃₅H₄₀D₃N₇O₅) . These three deuterated impurity standards target structurally distinct alkyl-chain substitution patterns arising from different chloroformate reagents used during dabigatran etexilate synthesis . Using the incorrect deuterated impurity standard—e.g., employing Impurity D-d3 to quantify Impurity G—results in mismatched retention times (typically differing by 0.5–2.0 min under reversed-phase gradient conditions), different precursor-to-product ion transitions, and erroneous quantification due to divergent ESI response factors.

Impurity Profiling Regulatory Submission ANDA Process-Related Impurities

Evidence 3: ISO 17034 Certified Reference Material Lineage Supports Regulatory-Grade Impurity Quantification

The non-deuterated parent compound, O-(3-Hexyl) Dabigatran Ethyl Ester, is manufactured and certified under ISO 17034:2016 (General requirements for the competence of reference material producers) by CATO Research Chemicals, with a certified purity of >95% and a three-year shelf life when stored at 2–8 °C . The deuterated O-(3-Hexyl) Dabigatran-d3 Ethyl Ester (TRC H295727) is supplied as a controlled product with neat physical form and identical storage requirements, and is available at a purity of ≥95% (typically 98% by HPLC) . In contrast, non-certified impurity standards from general chemical suppliers often lack documented metrological traceability, assigned purity values with stated measurement uncertainty, and stability-monitoring data . This certification gap is critical: ICH Q3A/Q3B guidelines require that impurity reference standards used in ANDA submissions possess documented purity and stability to ensure the reported impurity levels in the drug product are legally defensible.

ISO 17034 Reference Material Quality Control Pharmacopoeial Compliance

Evidence 4: Chiral Center at the 3-Position of the Hexyl Side Chain Adds an Additional Dimension of Identity Verification Compared to Linear Alkyl Impurity Standards

O-(3-Hexyl) Dabigatran-d3 Ethyl Ester possesses a chiral center at the 3-position of the hexyl side chain (1-ethylbutoxy), arising from the branched secondary alcohol used in the carbamate-forming acylation step during impurity synthesis . This stereochemical feature is absent in linear O-alkyl impurity standards such as O-Butyl Dabigatran-d3 Ethyl Ester (n-butyl, no chiral center) and O-(2-Heptyl) Dabigatran-d3 Ethyl Ester (chiral at the 2-position, not the 3-position) . The presence of this chiral center may give rise to diastereomeric interactions on certain chiral stationary phases, providing an orthogonal identity-confirmation parameter (retention time on a chiral column) beyond MS/MS fragmentation alone. For impurity reference standards used in regulatory methods, orthogonal identity tests reduce the risk of misidentification when multiple co-eluting impurities share similar MS/MS spectra .

Chiral Impurity Stereochemical Identity Method Specificity Hexyl Side Chain

Procurement-Ready Application Scenarios for O-(3-Hexyl) Dabigatran-d3 Ethyl Ester


Scenario 1: ANDA Regulatory Submission – Validated LC-MS/MS Impurity Method for Dabigatran Etexilate API

Generic pharmaceutical manufacturers preparing an ANDA for dabigatran etexilate capsules must demonstrate that their product's impurity profile is comparable to the reference listed drug (RLD). O-(3-Hexyl) Dabigatran-d3 Ethyl Ester serves as the deuterated internal standard for quantifying Impurity G in the API and finished product using isotope-dilution LC-MS/MS. The +3.02 Da mass shift ensures no isotopic cross-talk with the unlabeled impurity, satisfying ICH Q2(R1) specificity requirements . The ISO 17034-certified lineage of the reference material further supports the metrological traceability documentation required in Module 3.2.S.3.2 (Impurities) of the Common Technical Document (CTD) .

Scenario 2: Stability-Indicating Method Validation per ICH Q1A(R2) and Q3B

Forced degradation studies of dabigatran etexilate under hydrolytic, oxidative, photolytic, and thermal stress conditions can generate multiple degradation products that co-elute with or are isobaric with process impurities. The deuterated Impurity G standard enables accurate tracking of this specific impurity throughout the stability study without interference from degradation products that share similar MS/MS fragmentation patterns . A validated LC-MS method employing this IS can separate and quantify up to 22 impurities, as demonstrated by Arous & Al-Mardini (2018), ensuring that stability trends for Impurity G are not confounded by co-eluting degradants .

Scenario 3: Commercial Batch Release and Ongoing QC Testing in GMP Environments

In a GMP-compliant QC laboratory, each commercial batch of dabigatran etexilate API must be tested against established impurity acceptance criteria before release. O-(3-Hexyl) Dabigatran-d3 Ethyl Ester, available in neat form with documented purity and long-term stability data (3-year shelf life when stored at 2–8 °C), minimizes the need for frequent re-standardization . Its structural specificity for Impurity G—distinct from Impurity D (O-butyl) and Impurity E (O-(2-heptyl))—prevents costly batch rejection or investigation due to misidentified impurity peaks, a risk when a generic dabigatran-d3 IS is inadvertently used .

Scenario 4: Pharmacokinetic and Metabolic Profiling of Dabigatran Impurities in Preclinical Species

During preclinical development of modified dabigatran formulations or impurity fate studies, researchers may need to quantify trace levels of Impurity G in plasma, urine, or tissue homogenates from rodent or non-rodent species. O-(3-Hexyl) Dabigatran-d3 Ethyl Ester serves as the IS for such bioanalytical methods, correcting for matrix effects (ion suppression/enhancement) that vary across biological matrices . The chiral center at the 3-position of the hexyl chain also provides the possibility of chiral separation if stereoselective metabolism or toxicity is suspected, an additional capability not offered by achiral impurity standards .

Quote Request

Request a Quote for O-(3-Hexyl) Dabigatran-d3 Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.